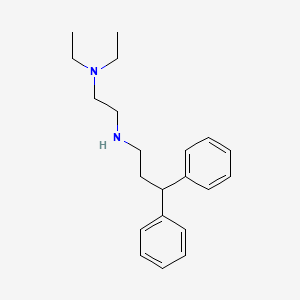
N~2~-(3,3-Diphenylpropyl)-N~1~,N~1~-diethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,3-Diphenylpropyl)-N~1~,N~1~-diethylethane-1,2-diamine: is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a diphenylpropyl group attached to an ethane-1,2-diamine backbone, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,3-Diphenylpropyl)-N~1~,N~1~-diethylethane-1,2-diamine typically involves the reaction of 3,3-diphenylpropylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound while maintaining consistency in quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,3-Diphenylpropyl)-N~1~,N~1~-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups
Scientific Research Applications
N~2~-(3,3-Diphenylpropyl)-N~1~,N~1~-diethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N2-(3,3-Diphenylpropyl)-N~1~,N~1~-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-Diphenylpropyl)-2,2-diphenylacetamide
- N-(3,3-Diphenylpropyl)-2-thiophenecarboxamide
- N-(3,3-Diphenylpropyl)-2-(3-morpholinyl)acetamide hydrochloride
Uniqueness
N~2~-(3,3-Diphenylpropyl)-N~1~,N~1~-diethylethane-1,2-diamine stands out due to its specific structural features, which confer unique chemical and biological properties. Its diphenylpropyl group and ethane-1,2-diamine backbone provide a versatile framework for various chemical modifications and applications .
Properties
CAS No. |
88465-73-0 |
|---|---|
Molecular Formula |
C21H30N2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2/c1-3-23(4-2)18-17-22-16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3 |
InChI Key |
ZPMSEHVELMHQJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















